Isothiazolo[4,5-c]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolo[4,5-c]pyridin-3-amine is a heterocyclic aromatic organic compound characterized by the presence of nitrogen and sulfur atoms within its ring structure. This compound belongs to the class of isothiazoles, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of thiazolyl derivatives with appropriate amines under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis involving the reaction of thiazole derivatives with amines, followed by purification processes to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Isothiazolo[4,5-c]pyridin-3-amine has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which isothiazolo[4,5-c]pyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridin-3-amine
Thiazolo[4,5-b]pyridin-3-amine
Properties
Molecular Formula |
C6H5N3S |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
[1,2]thiazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H5N3S/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H,(H2,7,9) |
InChI Key |
BQWMYYSCBOJCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.